molecular formula C24H22N4O2S2 B2463022 4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide CAS No. 1207021-92-8

4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide

Cat. No.: B2463022
CAS No.: 1207021-92-8
M. Wt: 462.59
InChI Key: XNUCBZICYNFREX-UHFFFAOYSA-N
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Description

4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Scientific Research Applications

4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications:

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available data. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on further elucidating the biological activity of this compound, as well as optimizing its synthesis process. Additionally, the compound could potentially be modified to improve its activity or reduce any potential side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide typically involves multiple steps. One common approach is to start with the preparation of the benzylamino intermediate, followed by the introduction of the thioether linkage and the imidazole ring. The final step involves the coupling of the thiophen-2-ylmethyl group to the benzamide core. Reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or triphenylphosphine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve moderate temperatures (25-100°C) and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions .

Major Products

Major products from these reactions include sulfoxides, sulfones, reduced imidazole derivatives, and various substituted benzamides.

Mechanism of Action

The mechanism of action of 4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological macromolecules, while the thioether and imidazole groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-((2-(methylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide
  • 4-(2-((2-(ethylamino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide

Uniqueness

4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzylamino group, in particular, allows for unique interactions with biological targets, distinguishing it from similar compounds .

Properties

IUPAC Name

4-[2-[2-(benzylamino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S2/c29-22(26-15-18-5-2-1-3-6-18)17-32-24-25-12-13-28(24)20-10-8-19(9-11-20)23(30)27-16-21-7-4-14-31-21/h1-14H,15-17H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUCBZICYNFREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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